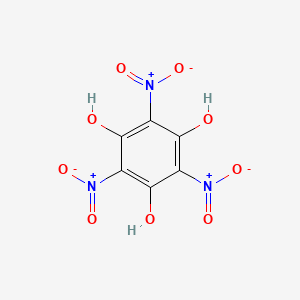
Trinitrophloroglucinol
Cat. No. B1230728
Key on ui cas rn:
4328-17-0
M. Wt: 261.1 g/mol
InChI Key: WUCYBAXJJOWQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07057073B2
Procedure details


Picric acid (0.27 g, 1.20 mmol) and 4-amino-1,2,4-triazole (0.504 g, 6.00 mmol) are dissolved in a mixture of DMSO (3.6 ml) and toluene (4.8 ml) and treated with a 25 wt. % solution of sodium methoxide in methanol (3.00 ml, 13.1 mmol). The resulting suspension is stirred and heated from ambient temperature to 95° C. over a one hour period. The reaction suspension is cooled to ambient temperature prior to the addition of water (22.5 mL) and a 50% aqueous solution of sodium hydroxide (1.95 ml, 37.2 mmol). The brick-red suspension is stirred for 0.5 hour in a heated water bath (98–100° C.) and cooled in an ice bath for several hours. The resulting suspension is filtered and the resulting orange solid (trinitrophloroglucinol sodium salt) is collected and dissolved in hot 3N hydrochloric acid (16 ml). The resulting solution is cooled to ambient temperature prior to storage at 4° C. The crystalline product is collected, washed with cold 3N hydrochloric acid and dried to give trinitrophloroglucinol (0.211 g) in 67% overall yield.




Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:15]([OH:16])=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=[C:6]([N+:7]([O-:9])=[O:8])[CH:5]=1)[N+:2]([O-:4])=[O:3].NN1C=NN=C1.C[O-].[Na+].CO.[OH-:28].[Na+].[OH2:30]>CS(C)=O.C1(C)C=CC=CC=1>[N+:12]([C:11]1[C:10]([OH:28])=[C:6]([N+:7]([O-:9])=[O:8])[C:5]([OH:30])=[C:1]([N+:2]([O-:4])=[O:3])[C:15]=1[OH:16])([O-:14])=[O:13] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
|
|
Name
|
|
|
Quantity
|
0.504 g
|
|
Type
|
reactant
|
|
Smiles
|
NN1C=NN=C1
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
1.95 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
22.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated from ambient temperature to 95° C. over a one hour period
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The brick-red suspension is stirred for 0.5 hour in a heated water bath (98–100° C.)
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath for several hours
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting orange solid (trinitrophloroglucinol sodium salt) is collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in hot 3N hydrochloric acid (16 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution is cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 4° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystalline product is collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold 3N hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.211 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
